molecular formula C25H19NO B4745775 N-2-biphenylyl-2-biphenylcarboxamide

N-2-biphenylyl-2-biphenylcarboxamide

Cat. No.: B4745775
M. Wt: 349.4 g/mol
InChI Key: DUFMYDFLSBNXGF-UHFFFAOYSA-N
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Description

N-2-biphenylyl-2-biphenylcarboxamide is a synthetic organic compound featuring a biphenyl carboxamide structure, offered for early-stage research and development. Compounds within the biphenyl carboxamide class are of significant interest in medicinal and agricultural chemistry due to their versatile biological activities. Researchers are exploring similar structures as potential lead compounds for novel therapeutic and agrochemical agents. Biphenylcarboxamide derivatives have demonstrated promising biological properties in scientific studies. For instance, certain biphenylglyoxamide-based analogues have been identified as small molecular antimicrobial peptide mimics, exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial membranes . Other research into novel carboxamide derivatives containing a biphenyl pharmacophore has shown they can function as potential fungicidal agents, with some demonstrating efficacy against resistant strains of plant pathogens like Botrytis cinerea . The biphenyl backbone is often a critical structural feature for such activity . This product is provided as a solid and is intended for research use only. It is not approved for use in humans, animals, or for any diagnostic purposes. Researchers should handle this material with appropriate safety precautions, and refer to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

IUPAC Name

2-phenyl-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-25(23-17-8-7-15-21(23)19-11-3-1-4-12-19)26-24-18-10-9-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFMYDFLSBNXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of biphenylcarboxamide derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of N-2-biphenylyl-2-biphenylcarboxamide and analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
This compound* Biphenyl core with carboxamide group Not specified Not specified Base scaffold for drug design
[1,1'-Biphenyl]-2-carboxamide derivatives () Sulfonamide/benzoylamino groups, phenylethyl chains Varies ~450–500 g/mol Enhanced hydrogen bonding; protease inhibition
N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide (332382-21-5) Dichlorobenzo[b]thiophene moiety C₂₅H₁₇Cl₂NOS 398.31 g/mol Increased lipophilicity; kinase inhibition
N-[2-(2-hydroxyethoxy)ethyl]biphenyl-4-carboxamide (1354940-68-3) Hydroxyethoxyethyl chain C₁₇H₁₉NO₃ 285.34 g/mol Improved aqueous solubility; CNS targeting
5'-Chloro-2'-hydroxy-3'-nitro-(1,1'-biphenyl)-3-carboxylic acid (BP 1846384942-40-5) Chloro, hydroxy, nitro substituents C₁₃H₉ClNO₅ Not specified Electron-withdrawing effects; antibacterial

Key Insights

Substituent Effects on Solubility: Polar groups (e.g., hydroxyethoxyethyl in ) enhance water solubility, critical for oral bioavailability. Nonpolar groups (e.g., dichlorobenzo[b]thiophene in ) increase lipophilicity, favoring blood-brain barrier penetration.

Biological Activity :

  • Sulfonamide-modified derivatives () exhibit protease inhibition due to strong hydrogen-bonding capacity.
  • Heterocyclic additions (e.g., benzo[b]thiophene in ) broaden bioactivity, as seen in kinase inhibitor development.

Synthetic Complexity :

  • Compounds with multiple substituents (e.g., ) require multistep synthesis, whereas simpler derivatives (e.g., ) are more scalable.

Research Findings and Trends

  • Pharmaceutical Relevance : Biphenylcarboxamides with sulfonamide or heterocyclic groups (–4) are prioritized in oncology and neurology due to their target specificity.
  • Material Science Applications : Rigid biphenyl cores (e.g., ) are explored in polymer and liquid crystal design for thermal stability.
  • Limitations : Unsubstituted biphenylcarboxamides (base structure) may suffer from poor solubility, necessitating functionalization (e.g., ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-2-biphenylyl-2-biphenylcarboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including coupling reactions between biphenyl fragments and carboxamide formation. Key steps include:

  • Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .

  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity product .

  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) significantly impact yields. Continuous flow reactors enhance scalability and reproducibility .

    Synthetic Method Key Conditions Yield Range Reference
    Carbodiimide CouplingEDC, HOBt, DCM, RT60–75%
    Schlenk TechniquesAnhydrous THF, N₂70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm biphenyl connectivity and amide proton shifts (δ 7.5–8.5 ppm for aromatic protons; δ 10–12 ppm for NH) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm) .
  • FT-IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation and hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • Validation : Cross-check docking poses with X-ray crystallography data of similar carboxamide-protein complexes (e.g., kinase inhibitors) .
  • Key Parameters : Analyze binding energy (ΔG < –8 kcal/mol suggests strong affinity) and hydrogen-bond interactions with catalytic residues .

Q. How can contradictions between in vitro activity and computational predictions be resolved for carboxamide derivatives?

  • Methodological Answer :

  • Experimental Validation : Re-test in vitro under standardized conditions (e.g., ATP concentration in kinase assays) to rule out assay variability .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability if poor solubility masks activity .
  • Meta-Analysis : Compare data across structurally analogous compounds (e.g., trifluoromethyl or benzofuran derivatives) to identify SAR trends .

Q. What methodologies are used to assess the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • In Silico Tools : SwissADME predicts LogP (optimal range: 2–5), topological polar surface area (<90 Ų for blood-brain barrier penetration) .

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ > 1 hr preferred) .

  • CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

    PK Parameter Method Target Range Reference
    LogPSwissADME2–5
    Microsomal t₁/₂Liver microsomes, LC-MS>1 hr

Q. How does substitution on biphenyl rings influence biological activity in SAR studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., –CF₃) : Enhance target binding (e.g., kinase inhibition) but may reduce solubility .

  • Ortho-Substituents : Steric hindrance can disrupt planar conformations, reducing DNA intercalation but improving selectivity .

    Substituent Biological Impact Example Compound Reference
    –CF₃ (para)Increased kinase inhibition (IC₅₀ ↓ 30%)Trifluoromethyl derivatives
    –OCH₃ (meta)Improved solubility (LogP ↓ 0.5)Methoxy-substituted analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-2-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-2-biphenylcarboxamide

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